Methyl 2-chloro-4,4-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate
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Overview
Description
Methyl 2-chloro-4,4-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate is a complex organic compound with a unique spirocyclic structure. This compound is characterized by the presence of a spiro[2.4]heptane ring system, which includes a dioxane ring fused to a cyclopropane ring. The presence of a chloro substituent and a carboxylate ester group further adds to its chemical diversity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-chloro-4,4-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-chloro-4,4-dimethyl-1,5-dioxaspiro[2.4]heptane with methyl chloroformate under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions and to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for optimizing the yield and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-chloro-4,4-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Oxidation and Reduction: The compound can be oxidized to introduce additional functional groups or reduced to modify the existing ones.
Common Reagents and Conditions
Nucleophiles: Ammonia, primary and secondary amines, thiols, and alkoxides.
Hydrolysis Agents: Aqueous acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide derivative, while hydrolysis can produce the corresponding carboxylic acid.
Scientific Research Applications
Methyl 2-chloro-4,4-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and reactivity.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 2-chloro-4,4-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. The presence of the chloro and ester groups can also influence the compound’s reactivity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-chloro-7,7-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate
- 2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane
Uniqueness
Methyl 2-chloro-4,4-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C9H13ClO4 |
---|---|
Molecular Weight |
220.65 g/mol |
IUPAC Name |
methyl 2-chloro-7,7-dimethyl-1,6-dioxaspiro[2.4]heptane-2-carboxylate |
InChI |
InChI=1S/C9H13ClO4/c1-7(2)8(4-5-13-7)9(10,14-8)6(11)12-3/h4-5H2,1-3H3 |
InChI Key |
LPXDXTFVCQVQKT-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2(CCO1)C(O2)(C(=O)OC)Cl)C |
Origin of Product |
United States |
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